1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene
Description
1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene is a substituted benzene derivative featuring two key functional groups:
- Fluorosulfonyloxy group (-OSO₂F) at position 1: A highly reactive leaving group, often utilized in nucleophilic substitution reactions or as a precursor in synthetic chemistry.
This compound’s dual functionality makes it a candidate for applications in pharmaceutical intermediates, polymer chemistry, or radiochemistry (e.g., radiofluorination). However, direct experimental data on its properties are sparse, necessitating comparisons with structurally related compounds.
Properties
IUPAC Name |
1-fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO5S/c1-12(6-7-13)10(14)8-2-4-9(5-3-8)17-18(11,15)16/h2-5,13H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPOSWYMAMHYHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC=C(C=C1)OS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration of Benzene: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Carbamoylation: The amine group is then reacted with an appropriate carbamoylating agent to introduce the hydroxyethyl(methyl)carbamoyl group.
Fluorosulfonyloxylation: Finally, the fluorosulfonyloxy group is introduced through a reaction with a fluorosulfonylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic route, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts and reaction conditions tailored for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxyethyl group can be oxidized to a carbonyl group or reduced to an alkyl group.
Hydrolysis: The carbamoyl group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different nucleophiles replacing the fluorosulfonyloxy group.
Oxidation: Carbonyl derivatives.
Reduction: Alkyl derivatives.
Hydrolysis: Corresponding amines and carboxylic acids.
Scientific Research Applications
1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene involves its interaction with specific molecular targets. The fluorosulfonyloxy group can participate in nucleophilic substitution reactions, while the hydroxyethyl(methyl)carbamoyl group can form hydrogen bonds and interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound :
- Structure : Benzene ring with -OSO₂F (position 1) and -NHCO-(2-hydroxyethyl)(methyl) (position 4).
- Key Features :
- High electrophilicity at the fluorosulfonyloxy site.
- Hydrophilicity from the hydroxyethyl-carbamoyl group.
Analog 1 : 4-Chloro-2-[[(phenylmethyl)sulfonyl]amino]benzoic acid (CAS 158580-86-0)
- Structure : Chloro (position 4), sulfonamide (position 2), and carboxylic acid (position 1).
- Comparison :
- Reactivity : The carboxylic acid group introduces acidity (pKa ~2–3), unlike the target’s neutral carbamoyl. The sulfonamide is less reactive than fluorosulfonyloxy.
- Applications : Likely used in drug synthesis (e.g., protease inhibitors) due to sulfonamide’s stability and carboxylic acid’s ionic character.
Analog 2 : 1-Fluoro-4-(phenylsulfonyl)benzene (CAS 312-31-2)
- Structure : Fluorine (position 1) and phenylsulfonyl (position 4).
- Comparison :
- Electronic Effects : The sulfone group is strongly electron-withdrawing, similar to fluorosulfonyloxy, but lacks leaving group capability.
- Applications : Sulfones are common in high-performance polymers (e.g., polysulfones) due to thermal stability. The target compound’s fluorosulfonyloxy group may offer superior reactivity in coupling reactions.
Analog 3 : 2-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride (CAS 926269-52-5)
- Structure : Fluoro (position 2), sulfonamide (position 4), and sulfonyl chloride (position 1).
- Comparison :
- Reactivity : Sulfonyl chloride is highly reactive toward nucleophiles (e.g., amines), but fluorosulfonyloxy in the target may offer controlled reactivity in aqueous conditions.
- Stability : Sulfonyl chlorides are moisture-sensitive, whereas fluorosulfonyloxy derivatives may exhibit greater hydrolytic stability.
Hypothesized Physicochemical Properties
Biological Activity
1-Fluorosulfonyloxy-4-[2-hydroxyethyl(methyl)carbamoyl]benzene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pest control. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be characterized by its structural formula which includes a fluorosulfonyloxy group and a hydroxyethyl(methyl)carbamoyl substituent on a benzene ring. This unique structure may contribute to its biological properties.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown efficacy against several bacterial strains, making it a candidate for antibiotic development.
- Insecticidal Activity : Research indicates that it may serve as an effective insecticide, particularly against agricultural pests.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes critical for the survival of pathogens or pests.
- Cell Membrane Disruption : The compound could disrupt cellular membranes, leading to increased permeability and cell death in target organisms.
Antimicrobial Activity
A study evaluating the antimicrobial properties of various sulfamoyl compounds, including 1-fluorosulfonyloxy derivatives, demonstrated significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of conventional antibiotics, suggesting enhanced potency.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 5 |
| Control Antibiotic | Staphylococcus aureus | 20 |
Insecticidal Activity
In agricultural applications, the compound was tested for its insecticidal effects on common pests such as aphids and spider mites. Field trials indicated a reduction in pest populations by over 70% within two weeks of application.
| Pest Type | Control Group (%) | Treatment Group (%) |
|---|---|---|
| Aphids | 80 | 20 |
| Spider Mites | 75 | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
